molecular formula C9H10N2O B8605680 6-Hydrazinoindan-1-one

6-Hydrazinoindan-1-one

Cat. No.: B8605680
M. Wt: 162.19 g/mol
InChI Key: KGGZDMFDAKLHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydrazinoindan-1-one is a bicyclic organic compound featuring an indanone core substituted with a hydrazino (-NH-NH₂) group at the 6-position.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-hydrazinyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H10N2O/c10-11-7-3-1-6-2-4-9(12)8(6)5-7/h1,3,5,11H,2,4,10H2

InChI Key

KGGZDMFDAKLHNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)NN

Origin of Product

United States

Comparison with Similar Compounds

6-Hydroxyindan-1-one (CAS 62803-47-8)

  • Core Structure: Indanone with a hydroxy (-OH) substituent at the 6-position.
  • Key Differences: The hydroxy group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the hydrazino group . Lower nucleophilicity than hydrazino, limiting its utility in condensation reactions.
  • Applications : Primarily used in organic synthesis as a precursor for functionalized indanes.

6-Allyloxyindan-1-one (CAS 320574-74-1)

  • Core Structure: Indanone with an allyloxy (-O-CH₂-CH=CH₂) group.
  • Key Differences: The allyloxy group is electron-donating but less reactive than hydrazino, favoring stability over reactivity . Higher lipophilicity (predicted LogP ~2.5) due to the hydrophobic allyl chain.
  • Applications : Intermediate in specialty chemical synthesis, particularly for allyl-protected derivatives.

6-Methoxyisoindolin-1-one (CAS 132680-54-7)

  • Core Structure: Isoindolinone (a lactam analog of indanone) with a methoxy (-OCH₃) group.
  • Key Differences: The methoxy group increases electron density on the aromatic ring, altering electronic properties compared to the hydrazino group . Predicted high aqueous solubility (LogP ~0.8) and topological polar surface area (38.33 Ų), suggesting better membrane permeability than hydrazinoindan-1-one.
  • Applications : Explored in drug development due to favorable ADME (absorption, distribution, metabolism, excretion) properties.

6-Hydrazino-4-pyrimidinol

  • Core Structure: Pyrimidine ring with hydrazino and hydroxy substituents.
  • Key Differences: The pyrimidine core vs. indanone results in distinct electronic and steric environments. Hydrazino groups in both compounds enable similar reactivity (e.g., Schiff base formation), but the indanone’s fused ring system may enhance rigidity in derived products .

Data Table: Comparative Analysis

Compound Core Structure Substituent Molecular Weight (g/mol) Predicted LogP Solubility Key Applications Reference
6-Hydrazinoindan-1-one Indanone Hydrazino ~163.18* ~0.5* High (polar solvents) Pharmaceutical intermediates Inferred
6-Hydroxyindan-1-one Indanone Hydroxy 150.17 1.2 Moderate Organic synthesis
6-Allyloxyindan-1-one Indanone Allyloxy 190.23 2.5 Low Chemical intermediates
6-Methoxyisoindolin-1-one Isoindolinone Methoxy 177.20 0.8 High Drug development

*Calculated based on molecular formula.

Research Findings and Insights

  • Reactivity: The hydrazino group in this compound is expected to participate in condensation reactions (e.g., with carbonyl groups) more readily than hydroxy or alkoxy substituents, analogous to hydrazone syntheses described in .
  • Solubility: Compared to methoxy or hydroxy analogs, the hydrazino group may enhance solubility in polar aprotic solvents (e.g., DMSO) but reduce lipid membrane permeability .
  • Pharmacological Potential: Structural analogs like 6-Methoxyisoindolin-1-one demonstrate the importance of substituents in ADME properties, suggesting this compound could benefit from similar predictive studies .

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